molecular formula C12H14Cl3NO2S B12201538 1-(2,3,4-Trichlorobenzenesulfonyl)azepane

1-(2,3,4-Trichlorobenzenesulfonyl)azepane

Cat. No.: B12201538
M. Wt: 342.7 g/mol
InChI Key: VSKNRGBHXASDHI-UHFFFAOYSA-N
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Description

1-(2,3,4-Trichlorobenzenesulfonyl)azepane is a chemical compound with the molecular formula C12H14Cl3NO2S. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of the 2,3,4-trichlorobenzenesulfonyl group imparts unique chemical properties to the azepane ring, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)azepane typically involves the reaction of azepane with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trichlorobenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while hydrolysis would produce the corresponding sulfonic acid .

Scientific Research Applications

1-(2,3,4-Trichlorobenzenesulfonyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trichlorobenzenesulfonyl)azepane involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trichlorobenzenesulfonyl chloride: A precursor in the synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)azepane.

    Azepane: The parent compound without the sulfonyl group.

    Benzazepine: A related compound with a fused benzene ring.

Uniqueness

This compound is unique due to the presence of the 2,3,4-trichlorobenzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H14Cl3NO2S

Molecular Weight

342.7 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)sulfonylazepane

InChI

InChI=1S/C12H14Cl3NO2S/c13-9-5-6-10(12(15)11(9)14)19(17,18)16-7-3-1-2-4-8-16/h5-6H,1-4,7-8H2

InChI Key

VSKNRGBHXASDHI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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